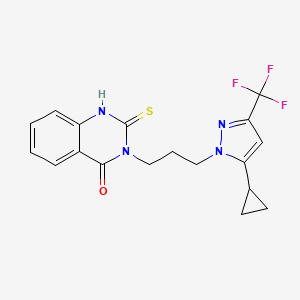

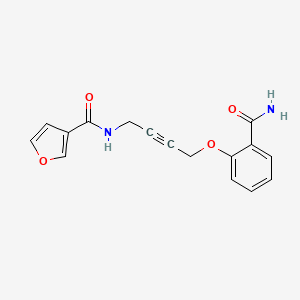

N-butyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-butyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide" is a member of the thiazole and acetamide families, which are known for their biological activities, particularly in cancer research. Thiazole derivatives have been extensively studied due to their antitumor, antimicrobial, and various other pharmacological properties. Acetamide derivatives, similarly, have been explored for their potential in medicinal chemistry, often as antimicrobial and antitumor agents.

Synthesis Analysis

The synthesis of thiazole and acetamide derivatives typically involves multi-step chemical reactions, starting with the formation of the core thiazole ring followed by various functionalization reactions. For instance, the synthesis of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides involves the characterization of the synthesized compounds by 1H NMR, 13C NMR, and elemental analysis . Similarly, the synthesis of N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide is characterized using spectroscopic techniques like FT-IR, UV–Vis, NMR, and X-ray diffraction .

Molecular Structure Analysis

The molecular structure of thiazole acetamide derivatives is often elucidated using X-ray crystallography, which provides detailed information about the crystal packing, hydrogen bonding patterns, and overall molecular conformation. For example, the structure of 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide shows specific dihedral angles between the acetamide group and the phenyl and thiazole rings, as well as hydrogen bonding that contributes to the stability of the crystal structure .

Chemical Reactions Analysis

Thiazole acetamides can participate in various chemical reactions, including interactions with DNA bases, as seen in the study of N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide, where the compound acts as an electron acceptor in charge transfer with adenine . Additionally, the reactivity of these compounds can be influenced by their electronic properties, which can be studied using computational methods like density functional theory (DFT) .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole acetamide derivatives, such as their antimicrobial activity, are often evaluated in vitro. For example, a series of N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides demonstrated potent antimicrobial activity against various bacterial and fungal species . The thermodynamic properties of these compounds can also be calculated to understand their stability and reactivity at different temperatures .

科学的研究の応用

Antimicrobial Activities

N-butyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide and its derivatives have been extensively researched for their antimicrobial properties. Several studies have synthesized novel thiazole derivatives, including compounds structurally similar to this compound, and evaluated their antimicrobial activities. These compounds have shown significant anti-bacterial and anti-fungal activities against a variety of pathogens, indicating their potential as antimicrobial agents (Saravanan et al., 2010), (Baviskar et al., 2013), (Singh & Vedic, 2015).

Anticancer Activity

These compounds have also been explored for their potential anticancer properties. Research has involved the synthesis of various thiazole derivatives and evaluating their anticancer activities against different cancer cell lines. Studies have indicated that some of these compounds exhibit potent antiproliferative activity against various cancer cell lines, such as HeLa (human cervical cancer) and A549 (human lung cancer) (Wu et al., 2017), (Duran & Demirayak, 2012).

Optoelectronic Properties

In the field of materials science, the optoelectronic properties of thiazole-based compounds have been investigated. Research on thiazole-containing monomers has revealed that these compounds exhibit interesting optical and electronic properties, which could be useful in the development of new materials for various applications (Camurlu & Guven, 2015).

Analgesic Properties

Thiazole derivatives have also been studied for their analgesic properties. Compounds structurally similar to this compound have been synthesized and tested for their analgesic activities, showing promising results in pain management (Saravanan et al., 2011).

Antioxidant and Anti-inflammatory Properties

Additionally, some thiazole derivatives have been evaluated for their antioxidant and anti-inflammatory activities. These studies have shown that certain compounds exhibit significant efficacy in scavenging free radicals and inhibiting inflammatory responses (Koppireddi et al., 2013).

作用機序

Target of Action

The primary target of N-butyl-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide is Histone Deacetylase 6 (HDAC6) . HDAC6 is an enzyme that plays a crucial role in the regulation of intracellular calcium homeostasis .

Mode of Action

N-butyl-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide acts as a highly selective inhibitor of HDAC6 . It binds to HDAC6 and inhibits its activity, with an IC50 value of 5 nM . This inhibition leads to an increase in the acetylation levels of α-tubulin, a substrate of HDAC6 .

Biochemical Pathways

The inhibition of HDAC6 by N-butyl-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide affects the acetylation-deacetylation balance of α-tubulin . This can impact various cellular processes, including cell shape, motility, and intracellular transport .

Pharmacokinetics

It is noted that the compound is very slightly soluble (013 g/L at 25 ºC), which may affect its bioavailability .

Result of Action

The inhibition of HDAC6 by N-butyl-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide has been shown to significantly inhibit the growth of B16 mouse melanoma cells (GI50: 14.3 μM) .

特性

IUPAC Name |

N-butyl-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2S/c1-2-3-9-17-14(21)10-13-11-23-16(19-13)20-15(22)18-12-7-5-4-6-8-12/h4-8,11H,2-3,9-10H2,1H3,(H,17,21)(H2,18,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWJYOXOFKVFUNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CC1=CSC(=N1)NC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2,4-dichlorophenyl)propan-1-one](/img/structure/B2530371.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2530374.png)

![5-bromo-N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2530375.png)

![Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B2530377.png)

![N-[1-(3,4,5-Trifluorophenyl)ethyl]prop-2-enamide](/img/structure/B2530380.png)

![tert-Butyl [3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pent-1-yl]carbamate](/img/structure/B2530382.png)

![4-(4-Chlorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B2530384.png)

![5-Methyl-2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2530387.png)